molecular formula C15H12O B8774842 4-Stilbenecarboxaldehyde

4-Stilbenecarboxaldehyde

Cat. No. B8774842
M. Wt: 208.25 g/mol
InChI Key: CLXSBHRRZNBTRT-UHFFFAOYSA-N
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Patent
US05554767

Procedure details

To a solution of 4-stilbenecarboxaldehyde (5.14 g, 24.68 mmol) in 125 mL of ethyl acetate was added 0.13 g of 5% Pd/C catalyst. The reaction was stirred under hydrogen (1 atm) for 2 hours. An additional 0.14 g of 5% Pd/C catalyst was added and the reaction mixture was stirred under hydrogen (1 atm) again for 1 hour. The catalyst was removed by filtration through a pad of Celite. The residue was washed with ethyl acetate (2×30 mL) and the filtrate was concentrated on a rotavap. The residue oil was chromatographed with 15% ethyl acetate in hexanes on silica gel to give 2.62 g (50%) of the desired product as a white solid. 1HNMR (300 MHz, CDCl3) δ9.99 (1H, s), 7.81 (2H, d, J=8.14 Hz), 7.35-7.15 (7H, m), 2.99 (4H, m).
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0.13 g
Type
catalyst
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1>C(OCC)(=O)C.[Pd]>[CH2:9]([C:1]1[CH:2]=[CH:3][C:4]([CH:7]=[O:8])=[CH:5][CH:6]=1)[CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
5.14 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C=CC1=CC=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.13 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under hydrogen (1 atm) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred under hydrogen (1 atm) again for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of Celite
WASH
Type
WASH
Details
The residue was washed with ethyl acetate (2×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotavap
CUSTOM
Type
CUSTOM
Details
The residue oil was chromatographed with 15% ethyl acetate in hexanes on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.